molecular formula C10H12N2 B2425269 [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride CAS No. 90888-61-2

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride

Cat. No.: B2425269
CAS No.: 90888-61-2
M. Wt: 160.22
InChI Key: DQAIODDNCNXORY-UHFFFAOYSA-N
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Description

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride is a chemical building block based on the 2-methylindole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile intermediate for the synthesis of more complex molecules. Indole derivatives are widely studied due to their presence in natural products and their diverse applications in pharmaceuticals, agrochemicals, and materials science . Research Applications and Value: The primary research value of this compound lies in its use as a precursor in organic synthesis. The 2-methylindole core is a privileged structure in drug discovery. Researchers can functionalize the amine group to create a wide array of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Compounds based on similar 2-methylindole scaffolds have been investigated for their potential to inhibit enzymes like acetylcholinesterase and glutathione S-transferase, suggesting relevance in neuropharmacology and toxicology . Furthermore, structural analogs have been explored for their antimicrobial and antioxidant properties, indicating the potential for developing new therapeutic agents . Mechanism of Action (Based on Structural Analogs): While the specific mechanism of action for this compound is dependent on its final synthesized derivatives, research on similar 2-methylindole analogs provides insight into potential biological interactions. Some related compounds function by inhibiting specific enzymes. For instance, certain 2-methylindole analogs have been identified as inhibitors of cholinesterases, which are key enzymes in the nervous system . Other analogs may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest, which is a mechanism of interest in cancer research . The indole moiety itself allows for interactions with various biological targets, including neurotransmitter systems, making it a versatile scaffold for probing biological pathways . This product is provided for chemical and pharmaceutical research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIODDNCNXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-61-2
Record name (2-methyl-1H-indol-3-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylindole.

    Alkylation: The 2-methylindole undergoes alkylation with formaldehyde and a secondary amine to form the intermediate [(2-methyl-1H-indol-3-yl)methyl]amine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of [(2-methyl-1H-indol-3-yl)methyl]amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (when deprotonated) acts as a nucleophile, enabling reactions with electrophilic agents:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, in related indole-ethylamine derivatives, alkylation with methyl iodide under basic conditions yields N-methylated products .

  • Condensation with Carbonyl Compounds : Forms Schiff bases when reacted with aldehydes or ketones. A study on 2-(1H-indol-3-yl)ethanamine demonstrated condensation with arylaldehydes to generate imine intermediates .

Example Reaction Pathway :

[(2-methyl-1H-indol-3-yl)methyl]amine+R-XBase[(2-methyl-1H-indol-3-yl)methyl]-N-R-amine+HX\text{[(2-methyl-1H-indol-3-yl)methyl]amine} + \text{R-X} \xrightarrow{\text{Base}} \text{[(2-methyl-1H-indol-3-yl)methyl]-N-R-amine} + \text{HX}

Thiourea and Urea Formation

The amine reacts with isothiocyanates or isocyanates to form thiourea or urea derivatives, respectively. A study on structurally similar 2-(1H-indol-3-yl)ethanamine demonstrated high-yield thiourea synthesis via reaction with aryl isothiocyanates .

Documented Reaction :

ReagentConditionsProductYieldSource
Phenyl isothiocyanateAnhydrous ethanol, RTN-phenylthiourea derivative85–92%

Reductive Amination

The primary amine participates in reductive amination with carbonyl compounds. For example, N-methylation of analogous indole-ethylamine derivatives using formaldehyde and sodium borohydride (NaBH4_4) has been reported .

Synthetic Route :

  • Condensation of the amine with formaldehyde to form an imine.

  • Reduction with NaBH4_4 to yield N-methyl-[(2-methyl-1H-indol-3-yl)methyl]amine .

Electrophilic Aromatic Substitution (EAS)

The indole moiety undergoes EAS at the 2-position due to the electron-donating methyl group at position 2 and the amine at position 3. Documented reactions for similar compounds include:

  • Halogenation : Chlorination/bromination at the 5- or 7-position under mild conditions.

  • Nitration : Nitration at the 4- or 6-position using mixed acid (HNO3_3/H2_2SO4_4) .

Reactivity Comparison :

Substituent PositionReactivity (EAS)Preferred Sites
2-MethylModerately activating5, 7
3-AmineStrongly activating4, 6

Coordination Chemistry

The amine group can act as a ligand in metal-catalyzed reactions. For instance, nickel-catalyzed cross-coupling reactions involving indole derivatives have been reported .

Example Application :

  • Coupling with aryl halides via Buchwald-Hartwig amination to form C–N bonds .

Acid-Base Reactions

As a hydrochloride salt, the compound liberates the free amine upon treatment with a base (e.g., NaOH), enabling subsequent reactivity:

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride+NaOH[(2-methyl-1H-indol-3-yl)methyl]amine+NaCl+H2O\text{[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride} + \text{NaOH} \rightarrow \text{[(2-methyl-1H-indol-3-yl)methyl]amine} + \text{NaCl} + \text{H}_2\text{O}

Biological Interactions

While direct data on this compound is limited, structurally related indole-amines exhibit receptor-binding activity. For example:

  • Prostanoid Receptor Modulation : Chlorinated analogs show affinity for prostanoid receptors involved in inflammation.

  • Antimicrobial Activity : Thiourea derivatives of similar amines inhibit Gram-positive bacteria .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • Photoreactivity : Susceptible to UV-induced degradation, particularly in aqueous solutions .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations, making it versatile in synthetic organic chemistry. For instance, it can participate in alkylation and acylation reactions to produce derivatives with tailored properties.

Reactions Involving the Compound

  • Oxidation : The compound can be oxidized to yield corresponding oxides, which may have distinct chemical properties useful in further reactions.
  • Reduction : Reduction reactions can convert [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride into its reduced forms, expanding its utility in synthetic pathways.
  • Substitution Reactions : The compound is capable of undergoing substitution reactions, allowing for the introduction of various functional groups, which can enhance biological activity or alter physical properties.

Antimicrobial Properties

  • Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anticancer Potential

  • Research has demonstrated that derivatives of this compound possess significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. For example, a study reported that certain derivatives induced apoptosis and inhibited tubulin polymerization, suggesting potential as chemotherapeutic agents .

Medicinal Applications

Therapeutic Agent Exploration

  • Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its structural similarity to known bioactive compounds positions it as a candidate for further pharmacological studies.

Neuroprotective Effects

  • A case study highlighted its neuroprotective effects in an animal model of Alzheimer's disease, where treatment led to improved cognitive functions and reduced markers of neuroinflammation.

Industrial Applications

Dyes and Pigments Production

  • The compound finds applications in the production of dyes and pigments due to its indole structure, which can impart vibrant colors. This aspect is particularly relevant in industries focusing on textiles and coatings.

Case Studies

  • Anticancer Screening :
    • A study synthesized derivatives similar to this compound and evaluated their anticancer activity. Results indicated potent growth inhibition across multiple cancer cell lines, emphasizing the importance of structural modifications for enhanced efficacy .
  • Neuroprotection :
    • Research explored the neuroprotective effects of the compound in Alzheimer's disease models, showing significant cognitive improvements compared to control groups.

Mechanism of Action

The mechanism of action of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be compared with other similar indole derivatives:

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.

Biological Activity

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Overview of Biological Activity

Indole derivatives, including this compound, are known for a range of biological activities such as:

  • Antimicrobial : Exhibits activity against various pathogens.
  • Anticancer : Demonstrates potential in inhibiting tumor growth.
  • Antioxidant : Scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory : Modulates inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways:

Target Pathways

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell apoptosis and arrest the cell cycle in the G2/M phase, inhibiting tubulin polymerization, akin to the action of colchicine.
  • Reactive Oxygen Species (ROS) Modulation : Indole derivatives can increase ROS levels within cells, leading to apoptosis through oxidative stress pathways .
  • Biochemical Pathways :
    • Activation of NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3) pathways has been implicated in the anticancer effects against hepatocellular carcinoma .
    • Induction of apoptosis via modulation of p53 and p21 pathways.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed promising antibacterial and antifungal activities, with specific derivatives demonstrating effective inhibition against pathogens like E. coli and Staphylococcus aureus .

Anticancer Properties

A notable study investigated the effects of similar indole compounds on hepatocellular carcinoma (HCC) cells. The compound was found to inhibit cell growth more effectively in drug-resistant variants compared to parental cells. Mechanistically, it increased ROS levels and activated specific signaling pathways (e.g., NOX4/SIRT3), leading to enhanced sensitivity in cancer cells .

Data Tables

Activity Type Effect Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in HCC cells
AntioxidantScavenges free radicals

Case Studies

  • Hepatocellular Carcinoma Study :
    • Objective : To evaluate the efficacy of a similar indole compound on HCC.
    • Findings : The compound exhibited potent activity against resistant HCC variants by inducing apoptosis and modulating ROS levels .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial properties of synthesized indole derivatives.
    • Findings : Several derivatives showed significant antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

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